molecular formula C21H19F2N3O B2978703 1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone CAS No. 2380039-98-3

1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone

Cat. No. B2978703
CAS RN: 2380039-98-3
M. Wt: 367.4
InChI Key: LSXPWBFYHOYGSF-UHFFFAOYSA-N
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Description

The compound “1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring and an azetidine ring . Benzimidazole derivatives have been identified as having various biological activities, including antimicrobial and antioxidant activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Benzimidazole is a fused aromatic ring that contains nitrogen, while azetidine is a saturated four-membered ring with one nitrogen atom .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, some benzimidazole derivatives are known to have antimicrobial activity, which could involve disrupting the function of certain proteins in microbial cells .

Future Directions

Future research on this compound could involve further exploring its potential biological activities and optimizing its synthesis process. Additionally, the structure of the compound could be modified to create new derivatives with potentially improved properties .

properties

IUPAC Name

1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O/c22-15-8-7-14(17(23)10-15)9-20(27)25-11-16(12-25)26-19-4-2-1-3-18(19)24-21(26)13-5-6-13/h1-4,7-8,10,13,16H,5-6,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXPWBFYHOYGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)CC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethan-1-one

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